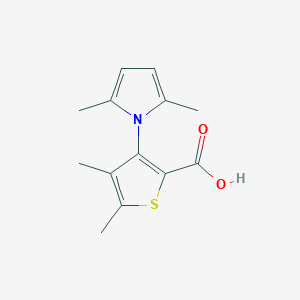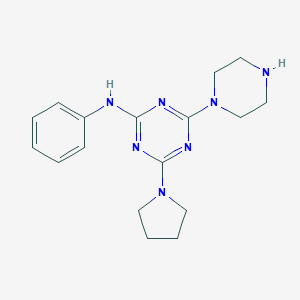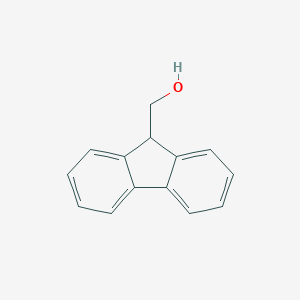
9-芴甲醇
描述
9-Fluorenemethanol, also known as 9-Fluorenemethanol, is an organic compound with the chemical formula C14H12O. It is characterized by the presence of a fluorene moiety attached to a hydroxymethyl group. This white solid is known for its applications in various chemical processes and is commonly used as a building block in organic synthesis .
科学研究应用
9-Fluorenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Biology: It serves as a precursor for the synthesis of various pharmaceutical compounds and is used in peptide synthesis as a protecting reagent.
Industry: It is used in the production of polymers and other materials with specific properties
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Fluorenemethanol involves the reaction of fluorene with n-butyllithium in tetrahydrofuran, followed by the addition of formaldehyde. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is then extracted and purified through recrystallization .
Industrial Production Methods: An industrial method for producing 9-Fluorenemethanol involves the use of industrial fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran. The process includes the preparation of 9-fluorenecarboxaldehyde, which is then reduced using methanol and sodium borohydride to yield 9-Fluorenemethanol. This method is noted for its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 9-Fluorenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Reduction: It can be reduced to form 9H-fluorene.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: 9-Fluorenone
Reduction: 9H-Fluorene
Substitution: Various substituted fluorenes depending on the reagents used.
作用机制
The mechanism of action of 9-Fluorenemethanol involves its ability to undergo various chemical reactions, which allows it to be functionalized and incorporated into different molecular structures. Its hydroxymethyl group can participate in reactions that introduce new functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
9-Fluorenone: An oxidized form of 9-Fluorenemethanol.
9H-Fluorene: A reduced form of 9-Fluorenemethanol.
9-Fluorenylmethanol: Another name for 9-Fluorenemethanol.
Uniqueness: 9-Fluorenemethanol is unique due to its combination of a fluorene moiety and a hydroxymethyl group, which provides it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceutical compounds .
属性
IUPAC Name |
9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCONYSQQLHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066980 | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24324-17-2 | |
| Record name | Fluorene-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (fluoren-9-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Fluorenylmethanol?
A1: The molecular formula of 9-Fluorenylmethanol is C14H12O, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 9-Fluorenylmethanol?
A3: Several spectroscopic methods have been employed to characterize 9-Fluorenylmethanol. Infrared (IR) spectroscopy is particularly informative for analyzing the vibrational dynamics of the molecule, including the characteristic OH stretching vibration. [] In addition, IR-UV double resonance spectroscopy has been used to study vibrational dynamics following IR excitation in both the monomeric form and in clusters with molecules like water and alcohols. [] High-resolution electronic spectroscopy, specifically S1←S0 fluorescence excitation spectra, has provided insights into the conformational preferences of 9-Fluorenylmethanol in the gas phase. [] Solid-state 13C CPMAS NMR has been instrumental in confirming the coordination of 9-Fluorenylmethanol to MgCl2 in catalyst systems. []
Q3: Does 9-Fluorenylmethanol exhibit conformational isomerism?
A4: Yes, 9-Fluorenylmethanol exists in two distinct conformers: symmetric (sym) and unsymmetric (unsym). [, ] These conformers differ in the orientation of the -OH group relative to the fluorene ring system. In the sym conformer, the -OH group is positioned symmetrically above the fluorene short axis with the hydrogen atom directed towards the center of an aromatic ring. Conversely, the unsym conformer has the -OH group tilted away from this axis, with the hydrogen atom pointing towards the side of an aromatic ring. []
Q4: Do the different conformers of 9-Fluorenylmethanol exhibit different properties?
A5: Yes, spectroscopic studies and quantum chemical calculations have revealed distinct properties for the sym and unsym conformers. For instance, only the sym conformer exhibits tunneling splitting associated with the torsional motion of the -OH group. This suggests a greater degree of flexibility in the -OH orientation for the sym conformer compared to the more rigid unsym conformer. []
Q5: How does 9-Fluorenylmethanol react under basic conditions?
A6: In the presence of a base, 9-Fluorenylmethanol undergoes β-elimination, leading to the formation of dibenzofulvene. [, ] Kinetic studies, including isotope effect measurements and analysis of induction periods, have revealed that this elimination reaction proceeds via an E1cB mechanism. This mechanism involves the formation of a carbanion intermediate prior to the elimination step. [, ]
Q6: Can 9-Fluorenylmethanol undergo photo-induced reactions?
A7: Yes, irradiation of 9-Fluorenylmethanol with a Xe lamp can induce β-elimination to yield dibenzofulvene. Remarkably, this photo-induced reaction proceeds efficiently even in the absence of a base, which is a requirement for the corresponding ground-state reaction. []
Q7: What are some applications of 9-Fluorenylmethanol in organic synthesis?
A8: 9-Fluorenylmethanol serves as a valuable starting material in various synthetic transformations. For example, it can be converted into 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a widely used protecting group for amines in peptide synthesis. [] The Fmoc group is advantageous due to its acid stability and its ability to be readily cleaved under mild basic conditions. []
Q8: Does 9-Fluorenylmethanol have applications beyond organic synthesis?
A9: 9-Fluorenylmethanol has found applications in different fields. For instance, it can act as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. [] The incorporation of 9-Fluorenylmethanol into these catalysts influences their activity and the molecular weight distribution of the resulting polymers. [] Additionally, derivatives of 9-Fluorenylmethanol, such as branched oligomers with 9-fluorenylmethyl carbamate residues, have shown promise as additives for enhancing the UV-curing of epoxy resins. []
Q9: Is 9-Fluorenylmethanol biodegradable?
A10: While not much research focuses on the direct biodegradation of 9-Fluorenylmethanol, studies highlight the biodegradation potential of similar fluorene derivatives. For instance, Citrobacter sp. FL5 can degrade fluorene, producing metabolites like 9-Fluorenylmethanol, suggesting a possible biodegradation pathway for the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


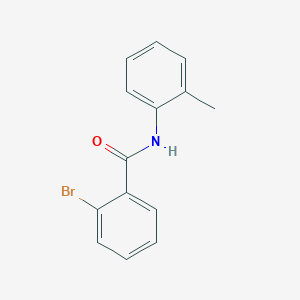
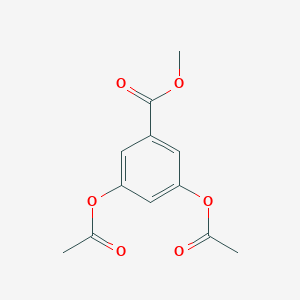
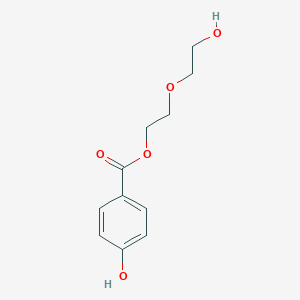
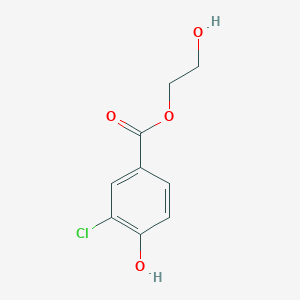
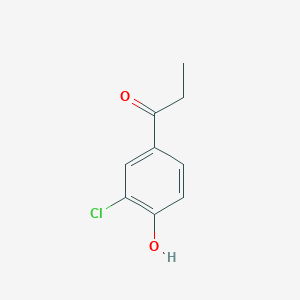

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
